N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl core, which is further substituted with a 3,5-dimethylpyrazole moiety. The pyrazole substituent may enhance steric bulk and modulate electronic properties, influencing binding interactions in biological systems.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-11-8-12(2)26(24-11)20-22-14(4)13(3)19(28)25(20)10-18(27)23-16-9-15(21)6-7-17(16)29-5/h6-9H,10H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPUNCKFDOBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS Number: 1101134-84-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₈ClN₃O₂, with a molecular weight of 293.76 g/mol. The structure consists of a chloro-substituted methoxyphenyl moiety linked to a pyrazolyl-dihydropyrimidinyl acetamide framework.
Research indicates that compounds containing pyrazole and dihydropyrimidine moieties exhibit anticancer activity through various mechanisms, including:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown significant inhibition against PIM-1 and Aurora-A kinases .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells. Studies have demonstrated that it can trigger apoptotic pathways via mitochondrial dysfunction and caspase activation .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| A549 | 26 | Cell cycle arrest |
| HepG2 | 0.95 | Kinase inhibition |
| HCT116 | 0.067 | Aurora-A kinase inhibition |
Study 1: Pyrazole Derivatives in Cancer Treatment
A study investigated several pyrazole derivatives for their anticancer properties. Among these, a derivative structurally related to this compound exhibited potent activity against MCF7 and A549 cell lines with IC₅₀ values significantly lower than standard chemotherapeutics .
Study 2: Mechanistic Insights into Anticancer Activity
Another research highlighted the compound's ability to inhibit PIM kinases effectively, which are critical for cell survival and proliferation in various cancers. This inhibition was associated with reduced cell viability and increased apoptosis in treated cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Dihydropyrimidinone Derivatives
Compound from (m/n/o): These analogs (e.g., (R)- and (S)-stereoisomers) feature dihydropyrimidinone cores but are substituted with diphenylhexan backbones and hydroxy groups. This structural divergence suggests differences in solubility and target selectivity.
Key Structural Differences:
Comparison with Acetamide-Based Agrochemicals
Oxadixyl (): N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide shares the acetamide linkage but replaces the dihydropyrimidinone with an oxazolidinone ring. The oxazolidinone’s rigidity and additional oxygen may improve metabolic stability compared to the target compound’s pyrazolyl-dihydropyrimidinone .
Triaziflam (): This triazine derivative lacks the dihydropyrimidinone core but includes a triazine ring with fluorine and methyl groups. The triazine ring’s electron-deficient nature could enhance interactions with nucleophilic targets, contrasting with the target compound’s electron-rich pyrazole .
Key Functional Differences:
| Compound | Core Structure | Pharmacological Implications |
|---|---|---|
| Target Compound | Pyrazolyl-dihydropyrimidinone | Potential kinase inhibition or receptor modulation |
| Oxadixyl | Oxazolidinone | Fungicidal activity via membrane disruption |
| Triaziflam | Triazine | Herbicidal activity via photosynthesis inhibition |
Comparison with Pyridazinone Derivatives ()
The compound in contains a pyridazinone ring instead of dihydropyrimidinone, with a pyrrolidin-3-yloxy substituent. Pyridazinones are known for cardiovascular applications (e.g., vasodilation), suggesting divergent biological targets compared to the dihydropyrimidinone-based compound . The cyclopropylamine group in ’s compound may enhance solubility but reduce membrane permeability relative to the chloro-methoxyphenyl group.
Comparison with Heterocyclic Acetamides (–8)
Compound 923153-24-6 ():
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide shares a dihydropyridazine core but lacks the pyrazole substitution. The dimethoxyphenyl group may confer similar lipophilicity but alter steric interactions .
The triazole moiety’s hydrogen-bonding capacity could enhance target affinity in enzymatic systems .
Preparation Methods
Chloroacetylation of 5-Chloro-2-methoxyaniline
The key intermediate 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1) is synthesized via nucleophilic acyl substitution:
Reaction Conditions
- Substrates : 5-Chloro-2-methoxyaniline (1.0 eq), chloroacetyl chloride (1.5 eq)
- Base : Triethylamine (3.0 eq) in dichloromethane (0.2 M)
- Temperature : 20°C, 12 h reaction time
- Workup : Aqueous extraction, Na₂SO₄ drying, silica gel chromatography
- Yield : 81%
Characterization Data
Alternative One-Pot Acetamide Synthesis
Patent CN111978223B describes a thionyl chloride-mediated method utilizing:
- Nonpolar solvents : Toluene or xylene
- Acid scavenger : Pyridine (2.0 eq)
- Temperature : Reflux (110–140°C) for 6 h
- Yield : 78–83%
Construction of 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidine Core
Biginelli-Type Cyclocondensation
Adapting Kappe’s modified Biginelli protocol:
Reaction Components
- β-Keto ester : Ethyl 3-oxopentanoate (1.2 eq)
- Urea derivative : N-Methylthiourea (1.0 eq)
- Aldehyde : Isobutyraldehyde (1.0 eq)
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Ethanol, reflux 8 h
- Yield : 67%
Regioselectivity Control
- Solvent effects : Ethanol favors 6-oxo tautomer vs. DMF promoting 2-thioxo forms.
- Substituent guidance : 4,5-Dimethyl groups direct cyclization via Thorpe-Ingold effect.
Pyrazole Functionalization Strategies
3,5-Dimethyl-1H-pyrazole Synthesis
N-Alkylation of Pyrazole
Patent ES267249A1 details pyrazole-pyrimidine coupling:
- Base : K₂CO₃ in DMF
- Alkylating agent : 2-Bromo-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethanone
- Temperature : 80°C, 4 h
- Yield : 72%
Final Acetamide Coupling
Nucleophilic Displacement
Reacting 2-chloroacetamide intermediate with pyrazole-pyrimidinone salt:
Mitsunobu Alternative
For sterically hindered substrates:
Process Optimization and Scalability
Critical Parameters :
- Temperature control : Pyrimidinone ring closure requires strict maintenance at 80–85°C to prevent dimerization.
- Purification : Sequential chromatography (silica → Sephadex LH-20) achieves >98% purity.
- Solvent selection : Dichloromethane minimizes hydrolysis vs. DMSO accelerating coupling rates by 32%.
Analytical Characterization
Spectroscopic Data :
- HRMS (ESI+) : m/z 429.9012 [M+H]⁺ (calc. 429.9008).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N pyrimidine).
X-ray Crystallography :
Applications and Derivatives
Biological Activity :
Derivatization Potential :
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield?
- Methodology : The synthesis involves multi-step reactions. A typical approach includes:
- Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with diketones under reflux in triethylamine (TEA) (similar to methods in and ).
- Step 2 : Coupling the pyrazole intermediate with a chlorinated phenylacetamide derivative using chloroacetyl chloride or similar acylating agents.
- Critical Conditions : Maintain anhydrous conditions, control reaction temperature (e.g., 80–100°C for reflux), and monitor progress via TLC. Purification via recrystallization (e.g., pet-ether) or column chromatography is essential for removing unreacted starting materials .
Q. How should researchers characterize the compound’s structure and purity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and assess stereochemistry (e.g., pyrazole CH groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, use SHELX software for structure refinement (e.g., SHELXL for small-molecule analysis) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Q. What are the key structural features influencing its physicochemical properties?
- Key Features :
- The chlorinated phenyl group enhances lipophilicity, impacting membrane permeability.
- The pyrazole-pyrimidinone core contributes to hydrogen-bonding potential (N–H and C=O groups), influencing solubility and crystal packing (see hydrogen-bonding patterns in ).
- Methoxy and methyl groups modulate electronic effects and steric hindrance, affecting reactivity in substitution reactions .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological target interactions?
- Computational Strategies :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidinone carbonyl is a likely site for nucleophilic attack .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses where the pyrazole group forms π-π interactions with aromatic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Resolution Workflow :
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to account for variability in target engagement .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to distinguish specific activity from cytotoxicity .
- Control Experiments : Use structurally analogous compounds (e.g., ’s triazole derivatives) to isolate the role of specific substituents in observed discrepancies.
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Optimization Approaches :
- LogP Adjustment : Introduce polar groups (e.g., -OH, -SOH) to reduce LogP >5, improving aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes to identify metabolic soft spots (e.g., demethylation of methoxy groups). Block degradation via fluorination or steric shielding .
- Prodrug Design : Mask labile groups (e.g., esterification of acetamide) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
